molecular formula C13H23NO4 B3047738 Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid CAS No. 143617-91-8

Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid

Cat. No.: B3047738
CAS No.: 143617-91-8
M. Wt: 257.33 g/mol
InChI Key: LDTVIHUFYGJESN-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid is a synthetic organic compound with the molecular formula C13H23NO4. It is characterized by the presence of a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Acetic Acid Moiety: The protected amino cyclohexyl compound is then reacted with bromoacetic acid in the presence of a base like sodium hydroxide to introduce the acetic acid moiety.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Automated Purification: Industrial purification techniques such as continuous chromatography and crystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.

    Substitution Reactions: The acetic acid moiety can participate in esterification or amidation reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Esterification: Alcohols and acid catalysts such as sulfuric acid are used for esterification reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

    Free Amino Compound: Formed by hydrolysis of the Boc group.

    Esters and Amides: Formed by esterification or amidation of the acetic acid moiety.

    Ketones and Alcohols: Formed by oxidation and reduction reactions, respectively.

Scientific Research Applications

Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Pharmaceutical Research: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid depends on its specific application. In pharmaceutical research, it may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amino compound. The released compound can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid can be compared with similar compounds such as:

    Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid: Similar structure but with a cyclobutyl ring instead of a cyclohexyl ring.

    Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid: Similar structure but with a cyclopentyl ring.

    Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cycloheptyl]acetic acid: Similar structure but with a cycloheptyl ring.

Uniqueness

The uniqueness of this compound lies in its specific ring size and the presence of the Boc protecting group, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTVIHUFYGJESN-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148113
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143617-91-8
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143617-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Reactant of Route 2
Reactant of Route 2
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Reactant of Route 3
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Reactant of Route 4
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Reactant of Route 5
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Reactant of Route 6
Reactant of Route 6
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid

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